molecular formula C6H5N3O B1377100 5-cyano-1H-pyrrole-3-carboxamide CAS No. 1443980-87-7

5-cyano-1H-pyrrole-3-carboxamide

Cat. No.: B1377100
CAS No.: 1443980-87-7
M. Wt: 135.12 g/mol
InChI Key: DBVKHMOMATWFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-1H-pyrrole-3-carboxamide is a chemical compound with the CAS Number: 1443980-87-7 . It has a molecular weight of 135.13 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes compounds like this compound, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5N3O/c7-2-5-1-4 (3-9-5)6 (8)10/h1,3,9H, (H2,8,10) .


Chemical Reactions Analysis

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Novel Synthesis Methods

A study by Mohammadi et al. (2017) described an efficient synthesis method for 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides using a three-component reaction. This method offers advantages such as short reaction times, good yields, and the use of inexpensive starting materials (Mohammadi, Khorrami, Ghorbani, & Dušek, 2017).

Bromination and Oxidations

Wischang and Hartung (2011) demonstrated the electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles. This process could be used to synthesize marine natural products under biomimetic conditions, showcasing its utility in organic synthesis (Wischang & Hartung, 2011).

Anticancer and Anti-inflammatory Applications

Gouda et al. (2018) explored the anti-inflammatory and anticancer activities of pyrrolizine-5-carboxamides derivatives. The study found that specific derivatives displayed high anticancer activity against various cancer cell lines, providing insights into the optimization of the pyrrolizine-5-carboxamide scaffold for therapeutic applications (Gouda, Abdelazeem, Abdalla, & Ahmed, 2018).

Synthesis of Pyrazole and Pyrimidine Derivatives

Hassan, Hafez, and Osman (2014) reported the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study highlights the potential of these compounds in the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial Properties

Barsoum and Nawar (2003) synthesized a variety of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides and evaluated their antimicrobial properties. Some compounds showed moderate activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Barsoum & Nawar, 2003).

Safety and Hazards

The safety information for 5-cyano-1H-pyrrole-3-carboxamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

5-cyano-1H-pyrrole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the serotonin type 6 receptor (5-HT6R), which is involved in cognitive processes and neurogenesis . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Gs and Cdk5 signaling pathways, which are crucial for cognitive functions . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inverse agonist of the 5-HT6 receptor, modulating its activity and downstream signaling pathways . This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cognitive functions. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can lead to toxicity and adverse reactions in animal models . Therefore, it is essential to determine the optimal dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to interact with enzymes involved in the serotonin signaling pathway, affecting the levels of serotonin and its metabolites . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with transporters or binding proteins that facilitate its movement within the cell . Additionally, its localization and accumulation in specific tissues can influence its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize in the brain, where it can modulate cognitive functions by interacting with the 5-HT6 receptor . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-cyano-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-2-5-1-4(3-9-5)6(8)10/h1,3,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVKHMOMATWFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-1H-pyrrole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-cyano-1H-pyrrole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-cyano-1H-pyrrole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-cyano-1H-pyrrole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-cyano-1H-pyrrole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-cyano-1H-pyrrole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.